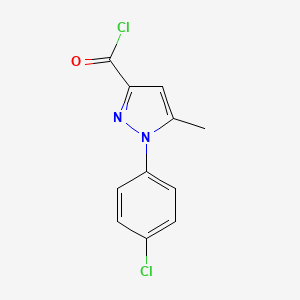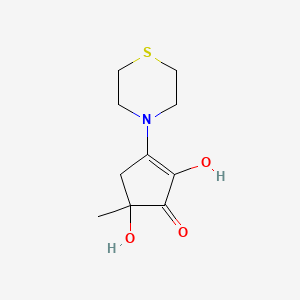
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one is a complex organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxyl, methyl, and thiomorpholine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a cyclopentene derivative with thiomorpholine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like ethanol. The intermediate products are then subjected to hydroxylation and methylation reactions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to saturate the double bond in the cyclopentene ring.
Substitution: The thiomorpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclopentene derivatives.
Applications De Recherche Scientifique
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl and thiomorpholine groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydroxy-3-methylcyclopent-2-en-1-one: Lacks the thiomorpholine group, resulting in different chemical properties and reactivity.
5-Methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one: Lacks the hydroxyl groups, affecting its solubility and interaction with biological targets.
2,5-Dihydroxy-5-methylcyclopent-2-en-1-one: Lacks the thiomorpholine group, leading to different applications and reactivity.
Uniqueness
The presence of both hydroxyl and thiomorpholine groups in 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one makes it unique, providing a combination of chemical reactivity and biological activity that is not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
501331-78-8 |
|---|---|
Formule moléculaire |
C10H15NO3S |
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
2,5-dihydroxy-5-methyl-3-thiomorpholin-4-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H15NO3S/c1-10(14)6-7(8(12)9(10)13)11-2-4-15-5-3-11/h12,14H,2-6H2,1H3 |
Clé InChI |
PPBYIQLPNLZGCD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C1=O)O)N2CCSCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
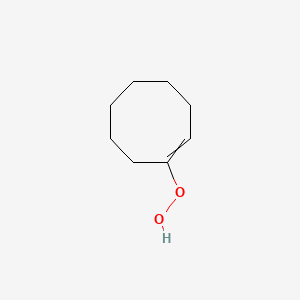

amino]-3-methyl,(2R)-](/img/structure/B14226079.png)
![1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226086.png)
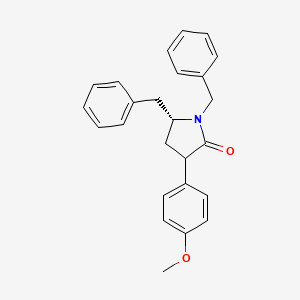
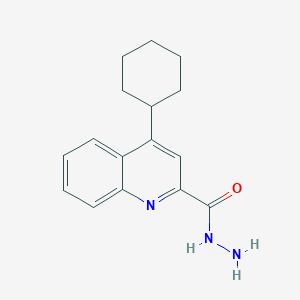
![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
